molecular formula C10H8N2O2 B13992628 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 353265-76-6

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B13992628
CAS No.: 353265-76-6
M. Wt: 188.18 g/mol
InChI Key: RZRKTSNEOOGCFI-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile (CAS: 353265-76-6) consists of a benzonitrile group substituted at the ortho position with a 1,3-oxazolidin-2-one ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol . The oxazolidinone ring contributes to its rigidity and hydrogen-bonding capacity, while the nitrile group enhances polarity and reactivity.

For example, inavolisib (a kinase inhibitor under WHO review) contains a 2-oxo-1,3-oxazolidin-3-yl group, highlighting the scaffold’s relevance in drug design .

Properties

CAS No.

353265-76-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile

InChI

InChI=1S/C10H8N2O2/c11-7-8-3-1-2-4-9(8)12-5-6-14-10(12)13/h1-4H,5-6H2

InChI Key

RZRKTSNEOOGCFI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a nitrile compound in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with enzymes and proteins, potentially inhibiting their activity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight (g/mol) Key Features/Applications
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile 353265-76-6 C₁₀H₈N₂O₂ Ortho 188.18 Lab reagent; potential pharmacophore
4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile 208709-23-3 C₁₀H₈N₂O₂ Para 188.18 Discontinued lab product; 95% purity
3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile 353265-77-7 C₁₀H₈N₂O₂ Meta 188.18 No storage/disposal data
2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile 1019120-04-7 C₁₁H₁₀N₂O₂ Ortho-methyl 202.21 Discontinued due to supply issues

Key Observations :

For example, the para-substituted analog (CAS 208709-23-3) was discontinued, possibly due to synthetic challenges or stability issues .

Functional Group Variations :

  • The methyl-linked derivative (CAS 1019120-04-7) has a higher molecular weight (202.21 vs. 188.18) due to the additional methylene group, which could alter pharmacokinetic properties .

Biological Relevance :

  • Compounds like Cimoxatone (CAS 73815-11-9) and inavolisib share the 2-oxo-1,3-oxazolidin-3-yl group but include additional pharmacophores (e.g., methoxymethyl or benzoxazepine), enabling specific biological targeting .

Biological Activity

2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile, a compound characterized by its unique oxazolidinone structure combined with a benzonitrile moiety, has gained attention in medicinal chemistry due to its significant biological activities. This compound is noted for its potential applications in treating conditions related to hormonal imbalances and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is C₁₁H₈N₂O₂. Its structure consists of an oxazolidinone ring which is known for its ability to interact with various biological targets, and a benzonitrile group that contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₁H₈N₂O₂
Molecular Weight200.19 g/mol
Structure TypeOxazolidinone + Benzonitrile

Research indicates that 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile functions primarily as a selective androgen receptor modulator (SARM) . This mechanism suggests that it can influence pathways related to muscle growth and fat metabolism, making it a candidate for conditions associated with androgen deficiency. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity, while the nitrile group may facilitate binding to active sites within biological systems.

Antimicrobial Properties

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. The oxazolidinone framework is particularly effective against bacterial infections by inhibiting protein synthesis in bacteria, a mechanism similar to that of established antibiotics like linezolid.

Antioxidant Activity

Preliminary investigations into the antioxidant potential of this compound have been conducted. Similar compounds have demonstrated significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress .

Case Studies

  • SARM Activity : In vitro studies have indicated that 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile exhibits selective binding affinity towards androgen receptors, promoting anabolic effects in muscle tissues without the androgenic side effects typically associated with anabolic steroids.
  • Antimicrobial Efficacy : In a comparative study, derivatives of the oxazolidinone class showed promising results against various bacterial strains, suggesting that modifications in the chemical structure could enhance efficacy against resistant strains .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidinone derivatives. Key findings include:

  • The presence of the oxazolidinone ring is crucial for biological activity.
  • Modifications to the benzonitrile moiety can significantly impact the potency and selectivity towards specific biological targets .

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